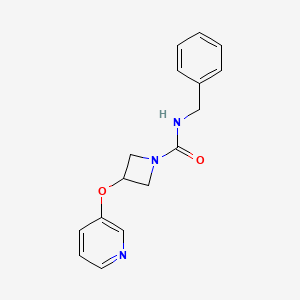
2-Methyl-4-(((6-phenylpyrimidin-4-yl)thio)methyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-4-(((6-phenylpyrimidin-4-yl)thio)methyl)thiazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a thiazole-based derivative that has been synthesized using various methods.
Scientific Research Applications
Synthesis and Pharmacological Potential
Synthesis and Antihypertensive α-Blocking Agents A study reported the synthesis of various thiazole derivatives, starting with methyl 2-(thiazol-2-ylcarbamoyl)acetate. These derivatives showed promising antihypertensive α-blocking activity with low toxicity, indicating their potential in cardiovascular therapeutic applications (Abdel-Wahab et al., 2008).
Antitumor Effects and Kinase Inhibitory Activities Another study focused on the synthesis of thiazolo[3,2‐a]pyrimidine derivatives, revealing significant antitumor effects against various cancer cell lines, including colorectal, liver, and ovarian cancers. These compounds also exhibited inhibitory activities against Aurora A kinase and KSP, presenting a dual therapeutic mechanism (El-All et al., 2015).
Antimicrobial Activities Research into thiazolopyrimidine derivatives derived from 2,6-dibenzylidene-3-methylcyclohexanone showed promising antimicrobial properties. This indicates the relevance of such compounds in developing new antimicrobial agents, underscoring the versatility of thiazole derivatives in addressing resistant microbial strains (Hawas et al., 2012).
Therapeutic Applications Beyond Pharmacology
Crystal Structure and Antitumor Agents The crystal structure analysis of thiazolopyrimidines has underlined their potential as antitumor agents due to their high inhibitory activity against tumor cell replication. Such studies contribute to understanding how structural modifications can enhance therapeutic efficacy, paving the way for the development of novel anticancer drugs (Agarkov et al., 2023).
Biotransformation Studies A notable investigation into the novel ghrelin receptor inverse agonist PF-5190457, which contains a thiazole structure similar to the chemical , highlighted the role of molybdenum-containing enzymes in drug metabolism. This research provides valuable insights into the biotransformation processes essential for drug development and patient safety (Adusumalli et al., 2019).
properties
IUPAC Name |
2-methyl-4-[(6-phenylpyrimidin-4-yl)sulfanylmethyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S2/c1-11-18-13(8-19-11)9-20-15-7-14(16-10-17-15)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBULTKDHKHJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2732706.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2732708.png)







![N-(2-chlorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2732722.png)



![7-Chloro-3-(3-fluorophenyl)-5-[4-(2-methoxyphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2732729.png)